Product packaging for 2,2-Diphenylhexanenitrile(Cat. No.:CAS No. 5558-94-1)

2,2-Diphenylhexanenitrile

Cat. No.: B11949091
CAS No.: 5558-94-1
M. Wt: 249.3 g/mol
InChI Key: YCVKYTZJVXDWQF-UHFFFAOYSA-N
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Description

2,2-Diphenylhexanenitrile is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. The nitrile functional group is a key motif in modern drug design, often incorporated to enhance the binding affinity, metabolic stability, and overall pharmacokinetic profile of lead compounds . As a nitrile-containing scaffold with a diphenyl backbone, this reagent is a valuable building block for the synthesis of more complex molecules and for probing biological activity. Its structure is related to other pharmaceutically relevant compounds, such as diphenylacetonitrile, which has known applications in the development of active pharmaceutical ingredients . Researchers may utilize this compound in projects aimed at creating new molecular entities for various therapeutic areas. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N B11949091 2,2-Diphenylhexanenitrile CAS No. 5558-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5558-94-1

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2-diphenylhexanenitrile

InChI

InChI=1S/C18H19N/c1-2-3-14-18(15-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14H2,1H3

InChI Key

YCVKYTZJVXDWQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Diphenylhexanenitrile and Its Analogues

Catalytic Strategies for Carbon-Carbon Bond Construction

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and atom economy. For the construction of complex nitrile compounds, transition-metal catalysis has emerged as a powerful tool, enabling the formation of C-C bonds that were previously difficult to achieve.

Iridium-Catalyzed Michael-Type Hydroalkylation for Quaternary Center Formation

The creation of quaternary carbon centers via conjugate addition is a cornerstone of complex molecule synthesis. Iridium catalysis has been successfully employed in the Michael-type hydroalkylation of α,β-unsaturated ketones with alkyl aryl nitriles, providing a direct route to products containing a quaternary carbon atom. acs.orgliverpool.ac.uk This method is particularly effective for the reaction between substrates like diphenylacetonitrile (B117805) and cyclic enones.

The reaction is typically performed under mild conditions (e.g., 40 °C) and often requires only a small amount of the iridium catalyst (as low as 0.5 mol%). liverpool.ac.uk The scope of this reaction includes benzyl (B1604629) nitriles that have bulky alkyl substituents at the α-carbon position, such as isopropyl, cyclohexyl, and benzyl groups. liverpool.ac.uk The directing capability of the nitrile group is considered crucial for this Michael addition reaction to proceed effectively. liverpool.ac.uk This methodology provides facile access to 3-substituted cyclohexanones which feature a quaternary carbon, important intermediates for further synthetic transformations. liverpool.ac.uk

Catalyst System Nitrile Substrate Michael Acceptor Product Yield Reference
Iridium Complex Diphenylacetonitrile Cyclohexenone Good liverpool.ac.uk
Iridium Complex 2-phenylpropanenitrile Cyclohexenone Good liverpool.ac.uk
Iridium Complex 2-cyclohexyl-2-phenylacetonitrile Cyclohexenone Good liverpool.ac.uk

Ruthenium-Catalyzed α-Alkylation of Arylmethyl Nitriles

A highly atom-economical method for the α-alkylation of nitriles is the ruthenium-catalyzed "borrowing hydrogen" (BH) or "hydrogen auto-transfer" process. cardiff.ac.uk This strategy uses alcohols as benign alkylating agents, producing only water as a byproduct. cardiff.ac.uk Ruthenium pincer complexes have proven to be particularly efficient catalysts for this transformation. kaust.edu.sa

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone by the ruthenium catalyst. This intermediate then undergoes a condensation reaction with the nitrile. The resulting unsaturated intermediate is subsequently hydrogenated by the catalyst, which returns the borrowed hydrogen to complete the cycle. The α-alkylation of arylmethyl nitriles with a variety of primary alcohols, including challenging substrates like methanol (B129727) and ethanol (B145695), has been successfully demonstrated. researchgate.net The reaction can be performed with catalyst loadings as low as 0.5 mol % and a minimal amount of base.

A study on the α-alkylation of benzyl nitrile with benzyl alcohol using an NNN pincer-ruthenium complex, [Cy2NNN(RuCl2(PPh3))], showed a 99% yield of the α-alkylated nitrile with 100% selectivity. kaust.edu.sa This highlights the efficiency and precision of such catalytic systems.

Catalyst System Nitrile Substrate Alcohol Substrate Yield Reference
NNN Pincer-Ru Complex Benzyl nitrile Benzyl alcohol 99% kaust.edu.sa
RuCl2(PPh3)3 / KOH Acetophenone Various alcohols Good cardiff.ac.uk
Iron Complex Oxindoles Various alcohols 79% (avg.) cardiff.ac.uk

Ruthenium-Catalyzed α-Olefination of Nitriles

In addition to alkylation, ruthenium catalysts can facilitate the α-olefination of nitriles, a process that introduces a carbon-carbon double bond at the α-position. This transformation, often achieved through a chelation-assisted deprotonation pathway, allows for the synthesis of vinylarenes and other unsaturated nitriles in a highly regio- and stereoselective manner. rsc.org

The reaction typically involves the coupling of a nitrile with an alkene, mediated by a ruthenium(II) catalyst. Various directing groups, including the cyano group itself, can be used to control the regioselectivity of the C-H activation and subsequent olefination. rsc.org Oxidative olefination of imidazo[1,2-a]pyridines with acrylates in the presence of a ruthenium catalyst and a copper-based oxidant has been shown to produce C-3 coupling products with high regioselectivity. rsc.org This method provides a step-economical route to diversely substituted olefinic compounds. rsc.org

Catalytic Cross-Coupling Methods for Nitrile Derivatives

Catalytic cross-coupling reactions represent a versatile strategy for synthesizing α-aryl nitriles. These methods typically involve the coupling of a nitrile-containing substrate with an aryl halide or a similar electrophile, mediated by a transition metal catalyst.

One notable approach is the Lewis acid-catalyzed 1,6-conjugate addition of tert-butyl isocyanide to para-quinone methides (p-QMs). researchgate.net Using BF3·OEt2 as a catalyst, this reaction provides access to α-diaryl- and α-triaryl nitriles in good to excellent yields. This represents the first instance of using tert-butyl isocyanide as a cyanide source for this type of conjugate addition. researchgate.net Another method involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, which yields α,α-diarylisocyano esters that can be hydrolyzed to the corresponding amino acids. nih.govacs.org

Transition metals like palladium and ruthenium are also used to catalyze the electrophilic alkylation of arenes. wiley-vch.de These reactions can proceed through chelate-forming pathways, which helps to control the regioselectivity of the alkylation. wiley-vch.de

Catalyst / Reagent Substrate 1 Substrate 2 Product Type Yield Reference
BF3·OEt2 p-Quinone Methide tert-Butyl Isocyanide α-Diaryl Nitrile 80% researchgate.net
Ag2O α-Aryl Isocyanoacetate o-Quinone Diimide α,α-Diaryl Isocyanoester Excellent nih.govacs.org
Ru Complex Acetophenone Alkene ortho-Alkylated Ketone Good wiley-vch.de

Stereoselective Synthesis of 2,2-Diphenylhexanenitrile Derivatives

Achieving stereocontrol during the formation of quaternary carbon centers is a paramount objective in modern synthesis. For analogues of this compound that contain chiral centers, stereoselective methods are essential.

Lewis Base Catalyzed Conjugate Addition Approaches

The Michael or conjugate addition is a powerful C-C bond-forming reaction that can be rendered stereoselective through the use of chiral catalysts. masterorganicchemistry.comnumberanalytics.com Lewis bases can act as effective catalysts for this transformation by deprotonating active methylene (B1212753) compounds, like diphenylacetonitrile, to form a nucleophilic enolate. masterorganicchemistry.comnumberanalytics.com This enolate then adds to an α,β-unsaturated acceptor. masterorganicchemistry.com

Chiral Lewis base catalysis for the Michael reaction is a well-established strategy for asymmetric synthesis. For instance, dabco-based basic ionic liquids have been developed as recyclable catalysts for the Michael addition of active methylene compounds to α,β-unsaturated nitriles and esters, proceeding with high yields under simple, solvent-free conditions. rhhz.net In some complex systems, a chiral ligand can itself function as a base for the enolization step while also inducing stereoselectivity in the subsequent addition. acs.org For example, a Ni(II)-diamine complex has been shown to catalyze the Michael addition of 1,3-dicarbonyl compounds where one of the two diamine ligands acts as a base for substrate enolization, while the other provides the chiral environment for the reaction. acs.org These approaches demonstrate the potential for Lewis base-promoted strategies to construct stereochemically defined quaternary nitriles.

Enantioselective and Diastereoselective Control in Quaternary Stereocenter Formation

The creation of quaternary stereocenters, particularly those bearing a nitrile group, is a significant challenge in organic synthesis. nih.gov The development of catalytic and enantioselective methods to access these structures is of high importance due to their prevalence in natural products and pharmaceuticals. nih.govrsc.org

Recent advancements have focused on the enantioselective cyanation of ketones to produce tertiary cyanohydrins with adjacent stereocenters. chinesechemsoc.org One notable approach involves the use of a bifunctional cyanating reagent, which has demonstrated high diastereoselectivity and enantioselectivity in the cyanosilylation of racemic α-branched ketones. chinesechemsoc.org This method provides a pathway to Cα-tetrasubstituted silyl (B83357) cyanohydrins with two vicinal stereocenters in high diastereomeric ratios and enantiomeric excesses. chinesechemsoc.org The flexibility of the chiral catalyst is crucial to overcome the influence of the α-substituent of the racemic ketones and achieve selective recognition of one enantiomer. chinesechemsoc.org

Another strategy involves the diastereoselective cyanation of ketimines. For instance, the addition of trimethylsilyl (B98337) cyanide to ketimines derived from (R)-2,2-dimethyl-1,3-dioxolan-4-yl methyl ketone has been shown to generate a quaternary stereocenter with high yields and excellent diastereoselectivity. nih.gov The stereochemical outcome of this reaction is dependent on temperature and solvent, allowing for the selective formation of either the syn or anti stereoisomer. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective construction of quaternary stereocenters. nih.govrsc.org For example, an organocatalytic desymmetrizing intramolecular aza-Michael reaction has been developed for the synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with excellent enantioselectivity. rsc.org

Table 1: Enantioselective Cyanation of Racemic α-Branched Ketones

Entry Racemic Ketone Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
1 α-Aryl α-aliphatic ketone >20:1 90-98%

Ring-Opening and Fragmentation Pathways to Nitrile Skeletons

Visible-Light-Induced Ring-Opening Cyanation of Cyclopropyl (B3062369) Ketones

A novel and efficient method for the synthesis of γ-cyanoketones involves the visible-light-induced ring-opening cyanation of cyclopropyl ketones. rsc.orgdntb.gov.ua This reaction proceeds through a triple catalytic system, merging photoredox catalysis, Lewis acid catalysis, and copper catalysis. rsc.org This synergistic approach enables the selective cleavage of the carbon-carbon bond in the cyclopropyl ring and the subsequent selective coupling of the generated radical with a cyanide anion. rsc.org This method is notable for its use of non-toxic cyanide sources, such as benzonitriles, under nickel catalysis, which addresses the environmental concerns associated with traditional cyanating agents. escholarship.orgescholarship.org The reaction mechanism is believed to involve the formation of an arylcyclopropylketyl anion radical, which can undergo reversible ring opening. acs.org

The scope of this reaction is broad, accommodating various substituted cyclopropyl ketones and nitriles, including those with functional groups that are valuable in synthetic chemistry. rsc.org This methodology provides a direct route to δ-keto nitriles, which are important synthetic intermediates. escholarship.orgescholarship.org

Fluorinative Beckmann Fragmentation Reactions

The Beckmann fragmentation offers a powerful route to nitriles from oximes. psu.eduwikipedia.orgbyjus.com A significant advancement in this area is the fluorinative Beckmann fragmentation, which utilizes reagents like diethylaminosulfur trifluoride (DAST) to induce the fragmentation of cyclic ketoximes, yielding fluorinated carbonitriles. wikipedia.orgsigmaaldrich.comresearchgate.net This reaction is particularly effective for ketoximes bearing substituents that can stabilize a carbocation intermediate. sigmaaldrich.com

A selective fluorinative Beckmann fragmentation of α-oximinoamides has also been developed for the synthesis of carbamoyl (B1232498) fluorides. figshare.comsci-hub.st This method shows high selectivity for fragmentation over the competing Beckmann rearrangement. figshare.comsci-hub.st The mechanism is distinct from other synthetic methods, allowing for a different substrate scope. figshare.comsci-hub.st The reaction is believed to proceed through an aziridinium (B1262131) intermediate. researchgate.net

Table 2: Comparison of Ring-Opening and Fragmentation Methods for Nitrile Synthesis

Method Starting Material Key Reagents/Conditions Product
Visible-Light Ring-Opening Cyclopropyl Ketones Visible Light, Photoredox Catalyst, Lewis Acid, Copper Catalyst γ-Cyanoketones

Directed Synthesis of Specific this compound Isomers and Related Structures

Accessing 5-(methoxyimino)-2,2-diphenylhexanenitrile

The synthesis of 5-(methoxyimino)-2,2-diphenylhexanenitrile can be achieved from a ketone precursor. liverpool.ac.uk The reaction involves the treatment of the corresponding ketone with methoxyamine hydrochloride in anhydrous pyridine (B92270) at elevated temperatures. liverpool.ac.uk This process results in the formation of both (E) and (Z) isomers of the oxime ether.

Synthesis of 2-Methyl-5-oxo-2,3-diphenylhexanenitrile

The synthesis of 2-methyl-5-oxo-2,3-diphenylhexanenitrile has been reported, with detailed spectroscopic data available for its characterization. thieme-connect.com While the specific synthetic route is not detailed in the provided search results, the existence of its characterization data confirms its successful preparation. A related compound, 2,4-dimethyl-5-oxohexane nitrile, is highlighted as a novel substance that can be prepared with a low content of undesirable isomers, which is crucial for its application in the synthesis of high-purity pharmaceutical starting materials. google.com

Preparation of 5-Oxo-2,6-diphenylhexanenitrile

The synthesis of γ-keto nitriles such as 5-oxo-2,6-diphenylhexanenitrile is effectively achieved through the Michael addition, a versatile carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion of diphenylacetonitrile, to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com

The general strategy commences with the deprotonation of 2,2-diphenylacetonitrile using a suitable base to form a resonance-stabilized carbanion. This nucleophilic species then attacks the β-carbon of an appropriate α,β-unsaturated ketone. For the synthesis of 5-oxo-2,6-diphenylhexanenitrile, the Michael acceptor would be 1-phenylbut-2-en-1-one. The reaction is typically carried out in an aprotic solvent to facilitate the formation and reaction of the nucleophile. The resulting intermediate is then protonated during workup to yield the final product.

A representative procedure for a similar Michael addition is the reaction between 2-((diphenylmethylene)amino)acetonitrile and an α,β-unsaturated ketone, which proceeds with high diastereoselectivity. rsc.org The choice of base and solvent is critical to the success of the reaction, with common systems including sodium ethoxide in ethanol or stronger bases like sodium hydride in aprotic solvents such as dimethylformamide (DMF). libretexts.orgarkat-usa.org

Table 1: Key Parameters for the Michael Addition in the Synthesis of 5-Oxo-2,6-diphenylhexanenitrile

ParameterDescription
Michael Donor 2,2-Diphenylacetonitrile
Michael Acceptor 1-Phenylbut-2-en-1-one
Base Sodium ethoxide, Sodium hydride, Potassium tert-butoxide
Solvent Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF)
Reaction Type Conjugate Addition (Michael Reaction)

Methodologies for 6,6-Diphenylhexanenitrile

The synthesis of 6,6-diphenylhexanenitrile can be approached through the alkylation of diphenylacetonitrile. google.com This method involves the reaction of the diphenylacetonitrile carbanion with a suitable alkylating agent. To construct the hexanenitrile (B147006) backbone with terminal phenyl groups, a bifunctional electrophile is required.

A plausible synthetic route involves the reaction of diphenylacetonitrile with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, in the presence of a strong base. google.comcphi-online.com The reaction proceeds via a nucleophilic substitution mechanism. The diphenylacetonitrile is first deprotonated to form the nucleophilic anion, which then displaces one of the halide atoms on the butane (B89635) chain. A second equivalent of a strong base can then be used to deprotonate another molecule of diphenylacetonitrile, which can then react with the other end of the butane chain in a subsequent step, although this can lead to mixtures of products.

Alternatively, a two-step sequence can be envisioned where diphenylacetonitrile is first reacted with a large excess of the dihaloalkane to favor mono-alkylation. The resulting 6-halo-2,2-diphenylhexanenitrile can then be isolated and subsequently reacted with a phenylating agent, such as a phenyl Grignard reagent or a phenyl-organocopper reagent, to introduce the second phenyl group at the terminal position. The choice of base is crucial, with options ranging from alkali metal hydroxides in the presence of a phase-transfer catalyst to stronger bases like sodium amide or sodium hydride in aprotic solvents. google.comgoogle.com

Synthesis of 5-Methyl-5-phenoxypyrrolidinyl-2,2-diphenylhexanenitrile Analogues

The synthesis of complex analogues such as 5-methyl-5-phenoxypyrrolidinyl-2,2-diphenylhexanenitrile derivatives is described in the patent literature, showcasing a multi-step approach that combines alkylation and subsequent functionalization. These compounds are of interest as muscarinic receptor antagonists.

The general synthetic pathway commences with the alkylation of diphenylacetonitrile with a suitable electrophile to introduce the hexanenitrile backbone with a reactive handle for the introduction of the pyrrolidine (B122466) moiety. A key intermediate, 5-amino-5-methyl-2,2-diphenylhexanenitrile, can be synthesized by reacting diphenylacetonitrile with a protected amino ketone derivative. For instance, the reaction of diphenylacetonitrile with a suitable N-protected 4-amino-4-methyl-2-pentanone derivative in the presence of a base would yield the desired carbon skeleton.

Subsequent deprotection of the amine and reaction with a phenoxy-substituted pyrrolidine derivative would lead to the final product. The patent literature describes the preparation of 5-methyl-5-[(3S)-3-phenoxypyrrolidin-1-yl]-2,2-diphenylhexanenitrile and its (3R) enantiomer, indicating that the synthesis is stereospecific, likely employing chiral starting materials for the pyrrolidine component. The final step typically involves a nucleophilic substitution or reductive amination reaction between the aminohexanenitrile intermediate and the appropriate phenoxypyrrolidine derivative.

Principles of Sustainable Synthesis in Nitrile Chemistry

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. numberanalytics.commdpi.com These principles are increasingly being applied to the synthesis of nitriles to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.comorganic-chemistry.org

Key green chemistry principles relevant to nitrile synthesis include:

Atom Economy : This principle, developed by Barry Trost, encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions like the Michael addition, which are addition reactions, generally have high atom economy as all the atoms of the reactants are incorporated into the product. wikipedia.org In contrast, reactions that generate stoichiometric byproducts, such as those involving protecting groups, have lower atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. researchgate.net The development of transition metal catalysts (e.g., palladium, nickel, copper) has enabled more efficient and selective cyanation reactions under milder conditions. numberanalytics.com

Safer Solvents and Auxiliaries : Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even solvent-free reaction conditions. Current time information in Bangalore, IN. The hydration of nitriles to amides, for example, has been demonstrated using water as an eco-friendly solvent. researchgate.net

Use of Renewable Feedstocks : The use of renewable starting materials, such as those derived from biomass, is a cornerstone of sustainable chemistry. mdpi.com Research into the biocatalytic synthesis of nitriles from renewable resources like aldehydes derived from lignocellulose is an active area of investigation. mdpi.com

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. researchgate.net The development of highly selective catalysts can often obviate the need for protecting groups.

Biocatalysis, using enzymes such as aldoxime dehydratases, represents a promising green approach to nitrile synthesis. mdpi.com These enzymes can catalyze the dehydration of aldoximes to nitriles under mild, aqueous conditions and can be derived from renewable resources. mdpi.com Electrochemical methods are also emerging as a sustainable alternative for nitrile synthesis, offering a way to reduce the use of hazardous reagents. numberanalytics.com

Advanced Spectroscopic and Analytical Characterization Techniques in 2,2 Diphenylhexanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the primary techniques used for the initial structural verification of 2,2-Diphenylhexanenitrile. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the protons and carbons, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the butyl chain. The ten aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The protons of the butyl chain would appear further upfield, with the terminal methyl group (CH₃) exhibiting a triplet, and the three methylene (B1212753) groups (CH₂) showing multiplets due to spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to resonate in the range of 115-125 ppm. pressbooks.pubyoutube.com The carbons of the two phenyl groups would appear in the aromatic region (approximately 125-145 ppm). The quaternary carbon, being bonded to two phenyl groups and a nitrile, would be significantly deshielded. The four carbons of the butyl chain would have characteristic shifts in the aliphatic region of the spectrum. libretexts.orgchemguide.co.ukudel.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.5 (m)-
Phenyl-C-125 - 145
Quaternary-C-~45-55
-CH₂- (alpha to C)~2.0 - 2.4 (m)~35-45
-CH₂-~1.3 - 1.7 (m)~25-35
-CH₂-~1.2 - 1.6 (m)~20-30
-CH₃~0.9 (t)~10-15
C≡N-115 - 125

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. 'm' denotes a multiplet and 't' denotes a triplet.

While solution-state NMR provides detailed information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure, conformation, and dynamics in the solid phase. emory.edu This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms: Each polymorph would give a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Determine molecular conformation in the solid state: ssNMR can provide information on torsion angles and the relative orientation of the phenyl rings and the butyl chain.

Study molecular dynamics: By measuring relaxation times, ssNMR can probe the motion of the phenyl rings and the flexibility of the butyl chain within the crystal structure. universiteitleiden.nl

Although specific ssNMR studies on this compound are not widely reported, the techniques are well-established for the characterization of organic small molecules. universiteitleiden.nl

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the signals in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show correlations between adjacent protons in the butyl chain, confirming their sequence. For instance, the protons of the alpha-methylene group would show a cross-peak with the protons of the beta-methylene group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. youtube.com An HSQC spectrum of this compound would definitively assign the carbon signals for each of the protonated carbons in the phenyl rings and the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly powerful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For this compound, an HMBC spectrum would show correlations from the protons of the alpha-methylene group of the butyl chain to the quaternary carbon and the nitrile carbon, thus confirming the core structure of the molecule. libretexts.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov For this compound (C₁₈H₁₉N), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and moderately polar molecules, often producing the protonated molecule [M+H]⁺. scilit.com In ESI-HRMS, the high-resolution measurement of the [M+H]⁺ ion would provide strong evidence for the identity of the compound.

Table 2: Predicted HRMS Data for this compound

Formula Ion Theoretical Exact Mass (m/z)
C₁₈H₁₉N[M+H]⁺250.1596

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to study its fragmentation pathways. Likely fragmentation would involve the cleavage of the C-C bonds of the butyl chain and potentially the loss of a phenyl group, providing further structural confirmation.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for the analysis of volatile and semi-volatile compounds, and it is widely used for trace analysis in complex matrices.

A GC-MS method for this compound would involve injecting a solution of the compound into the GC, where it would be vaporized and separated from other components on a chromatographic column. The separated compound would then enter the mass spectrometer, where it would be ionized (typically by electron ionization, EI) and detected. The resulting mass spectrum would show the molecular ion (M⁺) and a characteristic fragmentation pattern that can be used for identification.

GC-MS is particularly useful for:

Purity assessment: It can detect and identify small amounts of impurities, such as starting materials or by-products from the synthesis of this compound.

Trace analysis: With appropriate sample preparation, GC-MS can be used to quantify trace amounts of this compound in various samples. gcms.cz

Confirmation of identity: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the separation, identification, and quantification of individual components within complex mixtures. nih.govresearchgate.net The process involves introducing a sample into a liquid chromatograph, which separates the compounds based on their physicochemical properties, followed by detection and identification by a mass spectrometer. mdpi.com This method is particularly valuable in pharmaceutical analysis, metabolomics, and environmental screening where the molecule of interest, such as this compound, may be present alongside precursors, metabolites, or impurities. researchgate.netekb.eg

The liquid chromatography front-end separates the mixture's components in a column packed with a stationary phase. mdpi.com By using a liquid mobile phase, compounds are separated based on their differential partitioning between the two phases. researchgate.net For a molecule like this compound, a reversed-phase column (e.g., C18) is commonly employed, where a polar mobile phase separates compounds based on their hydrophobicity. mdpi.com

Following separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using techniques like Electrospray Ionization (ESI). ekb.egnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that allow for definitive structural elucidation. nih.govnorman-network.net This high selectivity and sensitivity make LC-MS an essential tool for profiling complex samples and detecting trace amounts of specific compounds. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of this compound in a Mixture

ParameterConditionPurpose
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)Provides high-resolution separation with faster analysis times.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Separates moderately non-polar compounds like this compound from polar impurities.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent used to elute the compound from the column.
Gradient Elution Start at 30% B, increase to 95% B over 10 minutesAllows for the separation of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minOptimal flow for UHPLC columns to ensure efficient separation.
Injection Volume 5 µLStandard volume for injecting the sample onto the column.
MS Detector Triple Quadrupole (QqQ) or Time-of-Flight (TOF)QqQ is excellent for targeted quantification, while TOF provides high-resolution mass accuracy. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar molecules.
Data Acquisition Multiple Reaction Monitoring (MRM) or Full ScanMRM provides high sensitivity for quantification; Full Scan is used for qualitative analysis.

Chromatographic Methods for Purity Assessment and Stereoisomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the separation of chiral compounds, offering significant advantages in speed and environmental sustainability over traditional high-performance liquid chromatography (HPLC). afmps.beselvita.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. chromatographyonline.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC allows for faster separations and reduced analysis times. chromatographyonline.com This is particularly crucial in pharmaceutical development for determining the enantiomeric excess (e.e.), a critical quality attribute as different enantiomers of a chiral drug can have distinct pharmacological activities. shimadzu.comchromatographyonline.com

For the resolution of enantiomers like those of a chiral derivative of this compound, SFC is paired with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs are widely used and have demonstrated broad enantioselectivity for a diverse range of compounds. nih.govnih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com

Method development in SFC involves optimizing parameters such as the choice of CSP, the organic modifier (co-solvent) like methanol (B129727) or ethanol (B145695), back pressure, and temperature to achieve the best resolution between the enantiomers in the shortest possible time. nih.govnih.gov The high efficiency and reduced solvent consumption make SFC a powerful tool for both analytical-scale e.e. determination and preparative-scale purification of enantiomers. ijper.org

Table 2: Typical SFC Conditions for Chiral Separation

ParameterConditionRationale
SFC System Analytical or Preparative SFC SystemChosen based on the goal (purity analysis vs. bulk separation).
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)These phases provide a wide range of chiral recognition capabilities for various compound classes. nih.gov
Mobile Phase Supercritical CO2 with an organic modifier (e.g., Methanol, Ethanol)CO2 is the primary mobile phase; the modifier is crucial for adjusting solvent strength and interacting with the stationary phase. nih.gov
Modifier Percentage 5% - 40%The concentration of the modifier significantly affects retention times and enantioselectivity. nih.gov
Flow Rate 2 - 5 mL/min (Analytical)Higher flow rates compared to HPLC are possible due to the low viscosity of the mobile phase, leading to faster analyses. afmps.be
Back Pressure 100 - 200 barMaintained to ensure the CO2 remains in its supercritical state.
Column Temperature 30 - 40 °CTemperature can influence selectivity and efficiency of the separation.
Detection UV-Vis or Mass Spectrometry (MS)UV detection is common; MS can be coupled for confirmation of molecular weight.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. innovatechlabs.com The method measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. azooptics.com The resulting FTIR spectrum is a unique molecular "fingerprint" that can be used for structural elucidation and compound identification. upi.edu

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands corresponding to its distinct functional groups. The most prominent and diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group. libretexts.org This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum, making it an excellent marker for the presence of the nitrile functionality. masterorganicchemistry.com Other key absorptions would include those from the C-H bonds of the aromatic phenyl rings and the aliphatic hexane (B92381) chain, as well as the C=C stretching vibrations within the aromatic rings. mdpi.com

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2210Medium to Strong
Aromatic C-HStretch> 3000Medium to Weak
Aliphatic C-HStretch< 3000 (2960 - 2850)Medium to Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Aromatic C-HOut-of-plane bend900 - 675Strong

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. spectroscopyonline.com Instead of measuring absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) that interacts with the molecule. mdpi.com The resulting energy shifts in the scattered light provide information about the vibrational modes of the molecule, similar to FTIR. nih.gov

A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which often produce weak signals in FTIR. For this compound, the symmetric stretching vibrations of the aromatic rings and the C≡N triple bond would be expected to produce strong Raman signals. mdpi.com This technique is also highly sensitive to the molecular backbone and crystal lattice vibrations (phonons) in solid samples, making it an excellent tool for studying polymorphism—the ability of a compound to exist in different crystal forms. spectroscopyonline.com The differences in crystal packing between polymorphs lead to distinct Raman spectra, particularly in the low-frequency region. spectroscopyonline.com

Table 4: Predicted Characteristic Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)IntensityNotes
Nitrile (C≡N)Stretch2260 - 2210StrongOften stronger and sharper than in FTIR.
Aromatic RingRing Breathing (symm.)~1000StrongA characteristic, strong peak for substituted benzene (B151609) rings.
Aromatic C=CStretch1610 - 1580StrongHighly sensitive to the symmetric vibrations of the phenyl rings.
Aliphatic C-HStretch2960 - 2850MediumComplementary to the strong C-H signals in FTIR.
Phenyl-C StretchStretch1200 - 1150MediumProvides information on the connection of the phenyl groups.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgwordpress.com The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. bu.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of the atoms can be determined. nih.gov

For a chiral molecule like this compound, single-crystal X-ray crystallography provides an unambiguous determination of its absolute configuration, assuming a suitable crystal can be grown. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. researchgate.net Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces. researchgate.net While no crystal structure for this compound itself is publicly available, analysis of closely related structures, such as 2,2-diphenyl- shimadzu.comresearchgate.netresearchgate.netdithiagermole-4,5-dicarbonitrile, demonstrates the power of this method to elucidate detailed structural parameters. researchgate.net

Table 5: Typical Crystallographic Data Obtained from X-ray Analysis

ParameterDescriptionExample Value (Hypothetical)
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.govMonoclinic
Space Group Describes the symmetry elements of the unit cell. nih.govP2₁/c
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 9.1 Å, b = 11.4 Å, c = 23.4 Å, β = 95.5°
Volume (V) The volume of the unit cell.2444.5 ų
Z The number of molecules per unit cell.4
Bond Length (C≡N) The precise distance between the carbon and nitrogen atoms of the nitrile group. wikipedia.org1.16 Å
Bond Angle (C-C-N) The angle formed by the atoms of the nitrile and the adjacent carbon. libretexts.orglibretexts.org~180°
R-factor (Rgt(F)) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

Thermal Analysis Techniques in Related Chemical Systems

Thermal analysis techniques are pivotal in understanding the thermal stability, decomposition, and phase behavior of chemical compounds. While specific thermal analysis data for this compound is not extensively detailed in public literature, examining related chemical systems, particularly those containing the nitrile functional group or diphenyl moieties, provides significant insights into the expected thermal properties and the analytical methods used for their characterization. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of materials. For instance, studies on nitrile-containing polymers, such as nitrile butadiene rubber (NBR), demonstrate the utility of TGA in assessing thermal degradation. In one study, the onset temperature of decomposition for NBR was observed to increase from 360°C to 368.4°C with the addition of polyimide, indicating enhanced thermal stability. uobabylon.edu.iq The analysis is typically conducted by heating the sample at a constant rate (e.g., 20 °C/min) over a specified temperature range (e.g., 25°C to 600°C) to generate a thermogram showing mass loss versus temperature. uobabylon.edu.iq

Table 1: TGA Data for Nitrile Rubber Compounds with Polyimide Additive

Polyimide Content (phr) Initial Decomposition Temp. (5% Weight Loss) (°C) Final Char Residue (wt%)
0 360.0 32
100 368.4 36

Data sourced from a study on the thermal stability of nitrile rubber/polyimide compounds. uobabylon.edu.iq

Differential Scanning Calorimetry (DSC) is another fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govtudelft.nl DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. tudelft.nl In the context of nitrile-containing compounds, DSC has been used to investigate the cure behavior of phthalonitrile (B49051) monomers, where exothermic peaks indicate curing reactions. researchgate.net For other complex organic molecules, DSC can reveal polymorphic transitions and melting points. For example, the thermoanalytical characterization of dipyridamole (B1670753), a complex heterocyclic compound, showed an endothermic peak corresponding to a polymorphic transition around 130°C and subsequent melting at a higher temperature. researchgate.net Such analyses are critical for understanding the solid-state properties of materials.

The insights gained from the thermal analysis of related nitrile compounds and complex diphenyl structures suggest that this compound would exhibit distinct thermal decomposition patterns and phase transitions that can be effectively characterized by TGA and DSC.

Integrated Multi-Analytical Approaches for Comprehensive Characterization

A comprehensive understanding of a chemical compound's structure, purity, and properties often requires an integrated approach, combining multiple analytical techniques. The characterization of complex molecules like this compound benefits significantly from such hyphenated and complementary methods, which provide a more complete picture than any single technique could alone.

One powerful integrated approach is the combination of thermal analysis with spectroscopic techniques. Hyphenated techniques like TGA-FTIR, where the gases evolved during thermal decomposition in the TGA are analyzed by Fourier Transform Infrared Spectroscopy (FTIR), allow for the identification of the decomposition products. researchgate.net This provides mechanistic details about the degradation pathways. For example, combining TG and DSC with evolved gas analysis by FT-IR has been successfully used to characterize a variety of materials. researchgate.net

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another potent integrated technique, particularly useful for non-volatile organic compounds. In this method, the sample is thermally decomposed (pyrolyzed) in a controlled environment, and the resulting volatile fragments are separated by GC and identified by MS. chromatographyonline.com This technique has been effectively used to identify organic additives and the base polymer in nitrile rubber materials. The pyrograms of nitrile rubber characteristically show the formation of its monomers, 1,3-butadiene (B125203) and acrylonitrile, along with other products like benzonitrile. chromatographyonline.com This approach could be applied to this compound to study its thermal fragmentation patterns and identify impurities or related substances.

The combination of various spectroscopic and spectrometric methods is also common. For a thorough characterization, a compound might be analyzed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the detailed molecular structure.

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy : To identify functional groups. The nitrile group (C≡N) has a characteristic sharp absorption peak around 2220-2260 cm⁻¹. spectroscopyonline.com

Chromatographic Techniques (e.g., HPLC, GC) : To assess purity and separate components in a mixture. researchgate.net

A study on the characterization of dipyridamole utilized a combination of DSC, X-ray Powder Diffraction (XRPD), and FT-IR to investigate its solid-state transitions, demonstrating how thermoanalytical and spectroscopic techniques can be coupled to understand the relationship between molecular structure and physical properties. researchgate.net Similarly, a recent chemosensing strategy for identifying nitrile compounds employed a novel ¹⁹F-labeled probe with NMR spectroscopy, showcasing an innovative integrated approach for the analysis of nitrile-containing analytes in complex matrices. acs.org

Table 2: Common Integrated Analytical Approaches for Nitrile Compounds

Integrated Technique Principle Application Example
TGA-FTIR Combines thermogravimetric analysis with infrared spectroscopy of evolved gases. Characterizing thermal decomposition products of polymers and organic molecules. researchgate.net
Py-GC-MS Pyrolysis followed by gas chromatography and mass spectrometry. Identification of monomers and additives in nitrile rubber. chromatographyonline.com
DSC-XRPD Combines differential scanning calorimetry with X-ray powder diffraction. Studying solid-state transitions and polymorphism. researchgate.net

| LC-MS | Liquid chromatography coupled with mass spectrometry. | Separation and identification of additives or impurities in a sample matrix. researchgate.net |

By employing such integrated multi-analytical strategies, researchers can achieve a thorough and unambiguous characterization of this compound, from its fundamental molecular structure to its thermal behavior and purity profile.

Reactivity Profiles and Transformational Chemistry of 2,2 Diphenylhexanenitrile

Carbon-Carbon Bond Activation and Formation

The manipulation of carbon-carbon bonds in 2,2-diphenylhexanenitrile is a key aspect of its reactivity, enabling both the cleavage of existing bonds and the formation of new ones.

Selective Reductive Cleavage of Unstrained C-C Bonds

The selective cleavage of the unstrained C-C bond in this compound can be achieved through reductive decyanation. This process involves the removal of the nitrile group and the formation of a new C-H bond. One method to achieve this is through the use of Grignard reagents. The reaction of this compound with a Grignard reagent can lead to the formation of the reductive decyanation product, 1,1-diphenylpentane, along with other byproducts like benzophenone. tandfonline.com The mechanism for this transformation has been a subject of study, with early work proposing a pathway for this reductive displacement. tandfonline.com

Another approach to reductive decyanation involves the use of alkali metals dissolved in solvents like liquid ammonia (B1221849). psu.edud-nb.info This method is effective for various nitriles, including tertiary nitriles. The proposed mechanism involves a two-electron transfer to the nitrile, leading to the formation of a radical anion intermediate, followed by the elimination of the cyanide anion. d-nb.info Nickel-catalyzed reductive decyanation has also been developed, utilizing ethanol (B145695) as a readily available and abundant hydride donor. rsc.org This method shows good functional group tolerance. rsc.org

Table 1: Reductive Decyanation of this compound and Related Compounds

Substrate Reagent Product Reference
This compound Grignard Reagent 1,1-Diphenylpentane tandfonline.com
Tertiary Nitriles Sodium in liquid ammonia Reductive decyanation products psu.edud-nb.info
Aromatic Nitriles Nickel catalyst, Ethanol Reductive decyanation products rsc.org

Reversible C-C Bond Cleavage Processes

Research into iridium-catalyzed reactions has provided evidence that the cleavage of unstrained carbon-carbon single bonds can be a reversible process. liverpool.ac.uk Mechanistic studies on dinitriles, which share reactivity principles with this compound, suggest that the C-C bond cleavage occurs through a C-H activation step followed by a retro-Michael type reaction involving alkene deinsertion. liverpool.ac.uk This understanding of the reversibility of the C-C bond cleavage has paved the way for developing new catalytic methods for C-C bond formation. liverpool.ac.uk While direct studies on the reversibility of C-C bond cleavage in this compound are not extensively detailed in the provided context, the principles derived from related dinitrile systems are highly relevant. The ability to control the equilibrium between C-C bond cleavage and formation is a significant area of research in synthetic chemistry. nih.gov

Catalytic C-C Bond Formation via Michael-Type Hydroalkylation

The insights gained from the reversible C-C bond cleavage have led to the development of new methods for forming C-C bonds. liverpool.ac.uk One such method is the iridium-catalyzed Michael-type hydroalkylation of cyclic α,β-unsaturated ketones with alkyl aryl nitriles. liverpool.ac.uk This reaction allows for the formation of 3-substituted cyclohexanones containing a quaternary carbon atom, demonstrating a practical application of the principles of C-C bond formation. liverpool.ac.uk While this specific example does not use this compound as the starting nitrile, the underlying catalytic system and reaction type are applicable to a range of nitriles. liverpool.ac.uk The formation of C-C bonds via catalytic hydrogenation and transfer hydrogenation represents another important strategy in organic synthesis. epfl.chnih.gov

Nitrile Group Reactivity and Interconversions

The nitrile group in this compound is a versatile functional group that can undergo various transformations, including reduction to amines and hydrolysis to carboxylic acids and amides.

Reduction of Nitriles to Primary Amines

The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a dry ether or tetrahydrofuran (B95107) (THF) solvent. researchgate.netsavemyexams.comunacademy.com This reaction proceeds by the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after workup. libretexts.org Catalytic hydrogenation, using hydrogen gas over a metal catalyst such as nickel or platinum, is another effective method for reducing nitriles to primary amines. researchgate.netsavemyexams.com

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

Reagent Solvent Reference
Lithium Aluminum Hydride (LiAlH₄) Dry Ether or THF researchgate.netsavemyexams.comunacademy.com
Hydrogen Gas (H₂) with Nickel or Platinum Catalyst - researchgate.netsavemyexams.com

Hydrolysis Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to form carboxylic acids or amides, depending on the reaction conditions. savemyexams.comchemistrysteps.com The hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions. savemyexams.comchemistrysteps.com

In acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. pressbooks.pub An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.compressbooks.pub

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk This reaction yields a carboxylate salt and ammonia. savemyexams.com To obtain the final carboxylic acid, an acidification step is required to protonate the carboxylate ion. savemyexams.com

The hydrolysis of nitriles to amides can be more challenging as the amide intermediate is often more susceptible to hydrolysis than the starting nitrile under harsh conditions. chemistrysteps.com However, by using milder conditions, it is sometimes possible to stop the reaction at the amide stage. chemistrysteps.com Enzymatic hydrolysis also presents a pathway for converting nitriles to carboxylic acids, sometimes proceeding through an amide intermediate. researchgate.net

Table 3: Products of Nitrile Hydrolysis

Hydrolysis Condition Intermediate Final Product Reference
Acidic Amide Carboxylic Acid, Ammonium Salt chemistrysteps.comchemguide.co.ukpressbooks.pub
Basic Amide Carboxylate Salt, Ammonia savemyexams.comchemguide.co.uk
Milder Conditions - Amide chemistrysteps.com

Nucleophilic Addition to the Nitrile Group

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. unizin.orglibretexts.org This inherent polarity allows for nucleophilic addition reactions, a cornerstone of its chemical reactivity. unizin.orgchemistrysteps.com Nucleophiles attack the electrophilic carbon, leading to the formation of an sp2-hybridized imine anion intermediate. unizin.orglibretexts.org This reactivity is analogous to the nucleophilic addition to a carbonyl group. unizin.org

The course of these reactions is significantly influenced by steric hindrance imposed by the two phenyl groups at the α-position. While the nitrile group is susceptible to attack, the bulky substituents can impede the approach of nucleophiles. tandfonline.com

Common nucleophilic addition reactions for nitriles include hydrolysis and reactions with organometallic reagents.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. This process typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgchemistrysteps.com The acid-catalyzed mechanism involves protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.com Conversely, base-catalyzed hydrolysis begins with the direct attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group. However, studies on sterically hindered nitriles like this compound have shown that a competing reaction, reductive decyanation, can occur. tandfonline.com For instance, the reaction of this compound with certain Grignard reagents can lead to the formation of 1,1-diphenylpentane, the reductive decyanation product, alongside the expected ketimine from nucleophilic addition. tandfonline.com The ratio of addition to decyanation is sensitive to the steric bulk of both the nitrile and the organometallic reagent. tandfonline.com

Stereocontrolled Transformations and Chirality Transfer

The concept of chirality transfer involves the transmission of stereochemical information from a chiral reactant to a product. In the context of this compound, while the molecule itself is not chiral, transformations involving this scaffold can lead to the formation of chiral centers. The principles of chirality transfer are often demonstrated in reactions where a chiral auxiliary or catalyst is employed, or when a chiral center is already present in a reactant that is being modified.

Recent advancements in synthetic methodology have highlighted the ability to transfer axial chirality to create new stereocenters. For example, thermal [2+2] cycloaddition reactions of allene-ynes have been shown to transfer chiral information from a chiral allene (B1206475) to a spirooxindole with high fidelity. beilstein-journals.org This demonstrates that a molecule's inherent chirality can dictate the stereochemical outcome of a reaction. beilstein-journals.orgcsic.es

While specific studies on stereocontrolled transformations and chirality transfer starting directly from this compound are not extensively documented in the provided results, the principles can be applied. For instance, if a chiral reagent were used to react with this compound, it could potentially lead to a diastereomeric mixture of products. The facial selectivity of the nucleophilic attack on the nitrile or electrophilic attack on the phenyl rings could be influenced by a chiral catalyst or auxiliary.

The field of enantioselective synthesis continuously explores methods for creating chiral molecules with a high degree of stereocontrol. csic.es Techniques such as using chiral ligands with metal catalysts are common strategies to induce enantioselectivity in reactions. researchgate.netrsc.org

Reactions Involving Aromatic Moieties

The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. numberanalytics.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The mechanism typically involves the attack of the π-electron system of the benzene (B151609) ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu Subsequent loss of a proton restores the aromaticity of the ring. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. numberanalytics.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a halogen and a Lewis acid catalyst. numberanalytics.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. numberanalytics.commasterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid catalyst. numberanalytics.commasterorganicchemistry.com

The presence of the alkyl substituent (the hexanenitrile (B147006) chain) on the phenyl rings will direct incoming electrophiles primarily to the ortho and para positions. However, the steric bulk of the quaternary carbon to which the phenyl rings are attached may influence the regioselectivity, potentially favoring the para position.

While less common for simple benzene rings, nucleophilic aromatic substitution (SNA_r) can occur if the ring is substituted with strong electron-withdrawing groups. numberanalytics.com This involves the attack of a nucleophile on the ring and the departure of a leaving group. numberanalytics.com

Oxidative and Reductive Transformations

The this compound molecule offers several sites for oxidative and reductive transformations.

Reductive Transformations:

The nitrile group is readily reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com The reaction proceeds through nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.org Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde. chemistrysteps.com

As previously mentioned, a notable reductive transformation for sterically hindered nitriles like this compound is reductive decyanation. tandfonline.com This reaction, observed with certain Grignard and organolithium reagents, results in the cleavage of the C-CN bond and its replacement with a C-H bond, yielding 1,1-diphenylpentane. tandfonline.com

Oxidative Transformations:

The phenyl groups can participate in oxidative reactions. For instance, derivatives of related compounds with phenyl groups have shown radical scavenging activity. vulcanchem.com The benzylic positions of the phenyl rings, although quaternary in this case, are generally sites susceptible to oxidation under certain conditions. Aromatic rings themselves can undergo oxidation, though this often requires harsh conditions and can lead to ring cleavage. numberanalytics.com

Additionally, photocatalysis has emerged as a method for initiating reactions through single-electron transfer (SET) processes, which can lead to oxidative or reductive transformations. For example, photocatalyzed reactions involving iminyl radicals, which could potentially be generated from nitrile precursors, have been used in C-C bond cleavage and formation reactions. researchgate.net

Iridium-catalyzed reactions have also been shown to mediate the cleavage of C-C bonds, including those in dinitriles, through a process involving C-H activation and a retro-Michael type reaction. liverpool.ac.uk This highlights the potential for complex transformations at the carbon skeleton under specific catalytic conditions.

Computational and Theoretical Chemistry Studies of 2,2 Diphenylhexanenitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for a variety of computational methods used to determine the electronic properties and reactivity of molecules. wikipedia.org These calculations involve solving the Schrödinger equation, often with approximations to make it computationally feasible for complex systems. ntnu.no

Density Functional Theory (DFT) has become a dominant method in quantum chemistry due to its favorable balance of computational cost and accuracy. uwa.edu.au Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the system's energy. ntnu.noornl.gov The Hohenberg-Kohn theorems provide the theoretical foundation, stating that the ground-state energy is a unique functional of the electron density. ornl.gov

Geometry Optimization: For a molecule like 2,2-diphenylhexanenitrile, DFT is extensively used for geometry optimization. This process computationally finds the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable three-dimensional structure. ntnu.no The calculation starts with an initial guess of the geometry and iteratively adjusts the atomic positions to minimize the total energy, thereby predicting bond lengths, bond angles, and dihedral angles. mdpi.com A variety of exchange-correlation functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) are available, and the choice impacts the accuracy and cost of the calculation. mdpi.comsphinxsai.com

Energy Calculations: Once the geometry is optimized, DFT provides the total electronic energy of the molecule. This energy is crucial for calculating thermodynamic properties such as the enthalpy of formation. chemrxiv.org Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. sphinxsai.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. sphinxsai.com

Table 1: Representative Data from DFT Calculations for an Organic Nitrile This table presents hypothetical but typical data that would be obtained from a DFT geometry optimization and energy calculation for a molecule like this compound.

ParameterMethod/Basis SetCalculated Value
Geometric Parameters
C-CN Bond LengthB3LYP/6-31G(d)1.47 Å
C-C≡N Bond AngleB3LYP/6-31G(d)178.5°
Phenyl Ring C-C Bond LengthB3LYP/6-31G(d)1.39 Å
Electronic Properties
Total Electronic EnergyB3LYP/6-31G(d)-885.3 Hartree
HOMO EnergyB3LYP/6-31G(d)-7.2 eV
LUMO EnergyB3LYP/6-31G(d)-0.5 eV
HOMO-LUMO GapB3LYP/6-31G(d)6.7 eV

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. mdpi.com They are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. arxiv.org

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest ab initio methods to include electron correlation, which is neglected in the basic Hartree-Fock (HF) theory. scirp.org MP2 calculations are often used to improve upon HF geometries and energies and can provide a good balance of accuracy and cost for systems where DFT might be inadequate. peerj.com

Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)): Regarded as one of the most accurate methods for single-reference systems (molecules well-described by a single electronic configuration), CCSD(T) provides benchmark-quality energies. arxiv.orgarxiv.org It is computationally expensive, with costs scaling steeply with the size of the molecule, but it is invaluable for obtaining highly accurate reference data for thermochemistry and reaction barriers. chemrxiv.org

Complete Active Space Self-Consistent Field (CASSCF): For molecules with significant multireference character, such as those with stretched bonds or certain excited states, methods like CCSD(T) can fail. kuleuven.benih.gov CASSCF addresses this by defining an "active space" of a specific number of electrons and orbitals within which a full configuration interaction calculation is performed. kuleuven.benih.gov This makes it suitable for studying complex electronic structures and reaction pathways involving bond breaking/formation. nih.gov

Table 2: Comparison of High-Accuracy Ab Initio Methods This table provides a general comparison of the characteristics of common ab initio methods applicable to the study of this compound.

MethodKey FeatureTypical ApplicationRelative Computational Cost
MP2 Includes electron correlation via perturbation theory. scirp.orgGeometry optimizations and energies for medium-sized molecules.Moderate
CCSD(T) Highly accurate for single-reference systems. arxiv.orgarxiv.org"Gold standard" benchmark energy calculations. arxiv.orgVery High
CASSCF Handles multireference systems (e.g., bond breaking). kuleuven.beStudying reaction pathways and electronically complex states. nih.govHigh to Very High

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. sissa.itcecam.org This makes it a powerful tool for predicting various types of spectroscopic properties, most notably UV-Visible absorption spectra. researchgate.netresearchgate.net By calculating the energies required to promote an electron from an occupied orbital to a virtual orbital (excitation energies), TD-DFT can predict the wavelengths at which a molecule absorbs light. sissa.it The theory also provides the oscillator strength for each transition, which relates to the intensity of the spectral peak. aps.org For this compound, TD-DFT could be used to predict its UV-Vis spectrum, identifying the electronic transitions responsible for absorption, which would likely involve the phenyl chromophores.

Table 3: Hypothetical TD-DFT Results for Spectroscopic Transitions This table illustrates the kind of output generated by a TD-DFT calculation to predict a UV-Vis spectrum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.772600.05
S₀ → S₂4.962500.12
S₀ → S₃5.392300.85

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Unlike quantum mechanical methods that typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. wikipedia.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that reveals how the molecule's conformation changes due to thermal energy. researchgate.netiaanalysis.com

For a flexible molecule like this compound, which has multiple rotatable single bonds, there are numerous possible spatial arrangements (conformations). MD simulations are ideal for exploring this "conformational space." nih.gov The simulation can reveal the most populated conformations, the energy barriers between them, and the timescale of conformational changes. iaanalysis.com This information is critical for understanding how the molecule's shape influences its properties and interactions in a dynamic environment. nih.gov

Computational Mechanistic Investigations

Computational chemistry is a vital tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgnih.govrsc.org These studies can identify short-lived intermediates and high-energy transition states that are often impossible to observe experimentally. researchgate.net

A central concept in studying reaction mechanisms is the Potential Energy Surface (PES). libretexts.orgpennylane.ai A PES is a mathematical or graphical representation of a system's potential energy as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable species (reactants, intermediates, and products) and mountain passes corresponding to transition states. libretexts.orgmarquette.edu

Computational methods, particularly DFT, are used to map out the PES for a given reaction. bohrium.com By locating the stationary points on this surface, chemists can identify the structures of reactants and products (local minima) and, crucially, the transition state (a saddle point). uwa.edu.auresearchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter that governs the reaction rate. bohrium.com For this compound, these methods could be applied to investigate its synthesis pathway or potential decomposition reactions, providing a detailed molecular-level picture of the process. liverpool.ac.uk

Understanding Catalytic Cycles and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of catalytic reactions. rsc.orgcam.ac.uk For reactions involving nitriles, such as the iridium-catalyzed Michael-type hydroalkylation, computational studies can map out the entire catalytic cycle. liverpool.ac.uk These studies help in understanding the generation of active catalytic species and the coordination of the nitrile to the metal center, which is a crucial step in the catalytic process. liverpool.ac.uk

In the context of reactions that could produce or involve this compound, DFT calculations can rationalize the observed selectivity. For instance, in the nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles, computational analysis has shown that the reaction proceeds through transmetalation and arylnickel addition, followed by isomerization. pku.edu.cn The selectivity is determined by the cyano group insertion step, where the transition state with lower steric repulsion is favored. pku.edu.cn Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts for the synthesis of complex molecules with quaternary carbon centers, a structural feature of this compound. pku.edu.cn While direct computational studies on the catalytic cycles specifically involving this compound are not widely documented, the principles derived from studies on analogous nitrile-containing compounds are highly applicable.

Furthermore, computational investigations into photoenzymatic catalysis have revealed novel C-N bond formation mechanisms that have no precedent in small molecule catalysis. nih.gov These studies, which combine molecular dynamics simulations and DFT, show that the enzyme environment can facilitate unique reaction pathways. nih.gov

Predicting Stereochemical Outcomes

The prediction of stereochemical outcomes is a significant application of computational chemistry. For reactions involving nitriles, theoretical models can be employed to understand and predict the stereoselectivity. An example is the use of the Molecular Electron Density Theory (MEDT) to study [3+2] cycloaddition reactions involving nitrones, which helps in understanding the observed regio- and stereoselectivity. researchgate.netbohrium.com

In the context of synthesizing molecules with specific stereochemistry, such as chiral derivatives of this compound, computational studies can be invaluable. For instance, in the cyclization of metalated nitriles, the choice of solvent, cation, and temperature can control the stereochemical outcome, leading to either cis- or trans-fused carbocycles. nih.gov Computational analysis can help rationalize these observations by examining the geometry of the nucleophilic nitrile-stabilized carbon under different conditions. nih.gov

While a doctoral thesis mentions the synthesis of a specific stereoisomer, (3S, 4S)-3,4-dihydroxy-5-methyl-2,2-diphenylhexanenitrile, detailed computational predictions for its formation were not provided in the available literature. unibo.it However, the general principles of using computational methods to predict stereochemistry are well-established. For example, DFT calculations have been used to rationalize the stereoselectivity in the Pauson-Khand reaction of N-tethered 1,7-enynes by analyzing the transition states of the alkene insertion step. researchgate.net Similarly, the distortion/interaction model, a computational analysis tool, has been used to predict reactivities and understand stereoselectivity in cycloaddition reactions. scispace.com

Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. escholarship.orgfrontiersin.org Density Functional Theory (DFT) calculations have become a reliable tool for accurately predicting ¹H and ¹³C NMR chemical shifts of organic compounds. d-nb.info The accuracy of these predictions can be enhanced by considering the effects of conformational isomers. d-nb.info

Recent advancements have seen the development of machine learning models that can predict NMR spectra with high accuracy, which is particularly useful for large and flexible molecules where traditional DFT calculations can be computationally expensive. frontiersin.orgarxiv.org For instance, the WP04 functional has been identified as being particularly effective for predicting ¹H shifts in chloroform. github.io

A doctoral thesis provides experimental ¹H NMR data for this compound. unibo.it While a direct computational prediction for this specific molecule is not detailed in the searched literature, the established methodologies could be readily applied. The general workflow for such a prediction would involve:

A conformational search to identify low-energy conformers.

Geometry optimization of each conformer.

Prediction of NMR shifts for each conformer.

Boltzmann weighting of the conformer predictions to obtain the final spectrum. github.io

This approach has been successfully used for the structural assignment and reassignment of numerous natural and synthetic products. escholarship.org

Table 1: Experimental ¹H NMR Data for this compound

Chemical Shift (δ) Multiplicity Coupling Constant (J) Integration Assignment
0.80 d 6.4 Hz 3H CH₃
0.85 d 6.4 Hz 3H CH₃
1.72 octet 6.4 Hz 1H CH
3.00 d 10.4 Hz 2H CH₂
7.20-7.45 m 10H Ar-H

Data sourced from a doctoral thesis. unibo.it

Development of Molecular Descriptors and QSPR Analysis

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net QSPR analysis is a valuable tool in drug discovery and materials science for predicting properties without the need for experimental measurements. nih.govnih.gov

For nitrile-containing compounds, QSPR models have been developed to predict various properties. For example, highly predictive hologram QSAR (a related methodology focusing on activity) models have been created for nitrile-containing cruzain inhibitors. tandfonline.com These models use fragment distinctions such as atoms, bonds, and hydrogen as part of the molecular descriptors. tandfonline.com In another application, QSPR models have been developed to predict the log P(liver) values for volatile organic compounds, including nitriles, using a combination of machine learning and expert analysis to select relevant molecular descriptors. nih.gov

While no specific QSPR models for this compound were found in the searched literature, the methodologies are broadly applicable. aidic.it The development of a QSPR model for this compound would involve calculating a range of molecular descriptors (e.g., topological, electronic, quantum chemical) and then using statistical methods like multi-linear regression or machine learning to build a predictive model for a property of interest.

Theoretical Analysis of Bonding, Electronic Properties (HOMO/LUMO), and Charge Distribution

Theoretical analysis provides fundamental insights into the bonding, electronic structure, and reactivity of molecules. For aromatic systems, DFT can be used to study the effects of substitution and geometry on electronic properties. lmu.edu

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic properties that influence a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In a study on substituted diphenyl dialumenes, DFT calculations were used to determine the HOMO and LUMO energies and how they are affected by different substituents. researchgate.net This study found that electron-donating groups like -NH₂ caused a bathochromic (red) shift in the UV-Vis absorption spectrum, while electron-withdrawing groups like -NO₂ resulted in a hypsochromic (blue) shift. researchgate.net

While a specific theoretical analysis of the bonding and electronic properties of this compound was not found, general principles from related studies can be applied. For instance, the presence of the two phenyl groups is expected to significantly influence the electronic properties, with the HOMO and LUMO likely having significant contributions from the aromatic rings. The nitrile group, being electron-withdrawing, will also impact the charge distribution within the molecule.

A doctoral thesis on iridium-catalyzed reactions of dinitriles mentions that the C-C bond cleavage is a reversible process, and this understanding was derived from both experimental and computational results. liverpool.ac.uk This highlights the power of theoretical analysis in understanding chemical bonding and reactivity.

Derivatization Strategies and Functional Group Transformations of 2,2 Diphenylhexanenitrile

Transformations at the Nitrile Functionality

The cyano group of 2,2-diphenylhexanenitrile is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and primary amines.

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing access to both amides and carboxylic acids. This process can be catalyzed by either acid or base. The reaction proceeds in a stepwise manner, with the nitrile first converting to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comnih.gov

Under acidic conditions, such as heating with aqueous hydrochloric acid, this compound is hydrolyzed to 2,2-diphenylhexanoic acid. vulcanchem.com The reaction with water initially forms the corresponding amide, 2,2-diphenylhexanamide. Continued heating in the acidic medium then hydrolyzes the amide to produce the final carboxylic acid and an ammonium (B1175870) salt. organic-chemistry.org

Basic hydrolysis, employing a reagent like sodium hydroxide (B78521), also proceeds through the amide intermediate. However, under these conditions, the final product is the sodium salt of the carboxylic acid, with the release of ammonia (B1221849) gas. wikipedia.org To obtain the free carboxylic acid, a subsequent acidification step is required. wikipedia.org

The choice of reaction conditions (acidic or basic) and the control of reaction time and temperature can allow for the selective isolation of either the amide or the carboxylic acid. chemistrysteps.com

Table 1: Hydrolysis of this compound

ProductReagents and Conditions
2,2-Diphenylhexanoic acidAqueous acid (e.g., HCl), heat
2,2-DiphenylhexanamideControlled hydrolysis (acidic or basic conditions)

Reduction to Primary Amines and Subsequent Amine Chemistry

The nitrile group can be readily reduced to a primary amine, providing a pathway to a new class of derivatives. A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.comlibretexts.orggoogle.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine, (2,2-diphenylhexyl)methanamine. numberanalytics.comnih.gov

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as nickel. dntb.gov.ua

The resulting primary amine is itself a versatile synthetic intermediate. It can undergo a variety of subsequent reactions, including:

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. arkat-usa.orgnih.gov

Acylation: Treatment with acyl chlorides or anhydrides yields amides.

Formation of Schiff bases: Condensation with aldehydes or ketones produces imines.

Table 2: Reduction of this compound

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)(2,2-Diphenylhexyl)methanamine
H₂/Nickel Catalyst(2,2-Diphenylhexyl)methanamine

Pinner Reaction and Related Imidate Chemistry

The Pinner reaction offers a distinct pathway for the transformation of nitriles by reacting them with an alcohol in the presence of an acid catalyst, typically dry hydrogen chloride gas. wikipedia.orgnrochemistry.comorganic-chemistry.orgnumberanalytics.comnih.gov This reaction converts the nitrile into an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org For this compound, this would involve reaction with an alcohol (e.g., ethanol) to form the corresponding ethyl 2,2-diphenylhexanimidate hydrochloride.

Pinner salts are reactive intermediates and are often not isolated. They can be readily converted into a variety of other functional groups through nucleophilic attack: wikipedia.orgnrochemistry.com

Hydrolysis with water yields an ester (e.g., ethyl 2,2-diphenylhexanoate). nrochemistry.com

Reaction with an amine or ammonia produces an amidine. nrochemistry.com

Treatment with an excess of the alcohol can form an orthoester. wikipedia.org

Reaction with hydrogen sulfide leads to a thionoester. nrochemistry.com

The Pinner reaction is sensitive to reaction conditions, particularly the exclusion of water, to prevent premature hydrolysis of the nitrile or the intermediate Pinner salt. nrochemistry.com

Alpha-Functionalization of the Hexane (B92381) Chain

The presence of two phenyl groups on the carbon adjacent to the nitrile activates the alpha-hydrogens on the hexane chain, making them susceptible to deprotonation and subsequent functionalization. However, the steric hindrance imposed by the diphenyl group presents a significant challenge for these transformations.

Catalytic Alpha-Alkylation and Olefination

Recent advances in catalysis have enabled the alpha-alkylation and olefination of nitriles under various conditions. nih.govmdpi.comnih.gov For instance, transition metal catalysts, including those based on manganese, have been shown to catalyze the α-olefination of nitriles with alcohols. chemistrysteps.com These reactions often proceed through a dehydrogenative coupling mechanism, producing vinyl nitriles. chemistrysteps.com While specific examples with this compound are not prominent in the literature, the general methodologies suggest that such transformations could be possible, likely requiring tailored catalysts to overcome the steric bulk.

Table 3: Potential Alpha-Functionalization Reactions

Reaction TypePotential Reagents/CatalystsPotential Product Type
Alpha-AlkylationStrong base, alkyl halideBranched nitrile
Alpha-OlefinationTransition metal catalyst (e.g., Mn, Ni), alcoholVinyl nitrile

Asymmetric Alpha-Derivatization

The development of asymmetric catalytic methods for the functionalization of positions alpha to a nitrile group is an area of active research. nih.gov Achieving enantioselectivity in the derivatization of the hexane chain of this compound would introduce a new chiral center into the molecule.

Strategies for asymmetric alpha-functionalization often rely on the use of chiral catalysts, which can include organocatalysts or chiral metal complexes. nih.gov These catalysts can control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Michael additions. For example, chiral phase-transfer catalysts have been used for the enantioselective alkylation of related compounds.

Given the structural similarity to substrates used in reported asymmetric alkylations, it is conceivable that chiral aldehyde or nickel-based catalytic systems could be adapted for the asymmetric alpha-functionalization of this compound or its precursors. nih.gov This would allow for the synthesis of enantioenriched derivatives with a defined stereochemistry at the C3 position of the hexanenitrile (B147006) backbone.

Strategies for Analytical Derivatization and Signal Enhancement

The chemical structure of this compound, characterized by a non-polar nature and the absence of readily ionizable groups or strong chromophores, presents challenges for direct analysis using modern analytical techniques. Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for separation and detection. libretexts.orgresearchgate.net For this compound, derivatization strategies focus on transforming the chemically robust nitrile group into more reactive functionalities, such as a carboxylic acid or a primary amine, which can then be tagged to enhance analytical signals.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool known for its sensitivity and selectivity. ddtjournal.com However, the detection of this compound can be suboptimal due to its poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI). Chemical derivatization is frequently employed to introduce a chargeable moiety, thereby enhancing ionization and improving MS/MS detectability. ddtjournal.comresearchgate.net The primary approaches for this compound involve the transformation of the nitrile group.

Functional Group Transformation Strategies:

Hydrolysis to a Carboxylic Acid: The nitrile group can be converted to a carboxylic acid (2,2-diphenylhexanoic acid) via acid- or base-catalyzed hydrolysis. usp.brchemguide.co.uklumenlearning.com This reaction typically requires heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide). chemguide.co.uklibretexts.org The resulting carboxylic acid provides a reactive site for derivatization.

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (1-amino-2,2-diphenylhexane) using potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃-THF). commonorganicchemistry.comstudymind.co.uklibretexts.org This transformation yields a primary amine, which is a versatile functional group for derivatization. researchgate.net

Post-Transformation Derivatization for LC-MS/MS:

Once converted, the resulting carboxylic acid or amine can be reacted with various reagents to enhance ionization efficiency. The goal is to attach a tag that is permanently charged or easily protonated, leading to a significantly improved signal in the mass spectrometer. ddtjournal.comnih.gov

Target Functional GroupDerivatization Reagent ClassExample ReagentPurpose of Derivatization
Carboxylic AcidAlkylating Agents (Esterification)Reagents with amine moieties (e.g., 2-dimethylaminoethylamine)Introduces a basic nitrogen atom that is easily protonated in positive-ion ESI.
Carboxylic AcidAmide Forming ReagentsAnilines (e.g., 3-phenoxyaniline)Increases hydrophobicity for better chromatographic retention and provides a fragmentable tag for MS/MS. sigmaaldrich.com
Primary AmineAcylating AgentsDansyl ChlorideIntroduces a highly fluorescent and readily ionizable dimethylamino group, enhancing both fluorescence and MS detection.
Primary AmineCarbamate Forming Reagents9-fluorenylmethyl chloroformate (FMOC-Cl)Adds a UV-active and ionizable group, improving chromatographic properties and detectability.

These strategies effectively convert a poorly ionizing compound into a derivative that is highly responsive to LC-MS/MS analysis, allowing for sensitive and selective quantification in various matrices.

Derivatization for Gas Chromatography (GC) Applications

Gas chromatography requires analytes to be volatile and thermally stable. researchgate.netphenomenex.com Direct analysis of this compound by GC is feasible, but its transformation products (carboxylic acid or amine) are polar and non-volatile, necessitating derivatization. libretexts.org The objective of derivatization for GC is to replace active hydrogen atoms on polar functional groups with non-polar groups, thereby increasing volatility and reducing peak tailing. phenomenex.comsigmaaldrich.com

Functional Group Transformation:

As with LC-MS, the initial step involves the hydrolysis of this compound to 2,2-diphenylhexanoic acid or its reduction to 1-amino-2,2-diphenylhexane. libretexts.orglibretexts.org

Post-Transformation Derivatization for GC:

The resulting polar functional groups are then masked using common GC derivatization techniques.

Silylation: This is one of the most common derivatization methods for GC. sigmaaldrich.com Silylating reagents replace active hydrogens (from -COOH or -NH₂) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This reduces the polarity and boiling point of the analyte, making it more suitable for GC analysis.

Acylation: This method involves treating the analyte with an acylating agent to form esters (from the carboxylic acid) or amides (from the amine). Perfluoroacyl derivatives are particularly useful as they significantly enhance sensitivity for electron capture detection (ECD). libretexts.org

Alkylation: Primarily used for carboxylic acids, alkylation converts them into more volatile esters. libretexts.org Trialkyloxonium salts are powerful alkylating agents that can be used for this purpose. canada.ca

Target Functional GroupDerivatization MethodExample ReagentProperties of Derivative
Carboxylic AcidSilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Forms a volatile TMS ester. sigmaaldrich.com
Carboxylic AcidAlkylation (Esterification)Trimethyloxonium tetrafluoroborateForms a volatile methyl ester. canada.ca
Primary AmineSilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Forms a less polar and more volatile TMS-amine. phenomenex.com
Primary AmineAcylationPentafluoropropionic Anhydride (PFPA)Forms a stable, volatile, and highly ECD-sensitive amide derivative. libretexts.org

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the type of detector available. sigmaaldrich.com

Stereoselective Derivatization to Access Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. enamine.netbuchler-gmbh.com The synthesis of these blocks often relies on asymmetric synthesis or resolution of racemic mixtures. enamine.net

The molecule this compound is achiral. Its central quaternary carbon atom is bonded to two identical phenyl groups, a butyl group, and a cyano group, meaning it does not have a stereocenter at this position. Therefore, direct stereoselective derivatization to create a chiral center at this carbon is not possible without first differentiating the two phenyl groups.

Strategies to generate chiral building blocks from a 2,2-diphenylalkane framework would typically involve either starting with chiral precursors or employing advanced synthetic methods not classified as simple derivatization. For instance, related structures like 2-amino-2-phenylacetonitrile (B102233) can serve as chiral building blocks, highlighting that chirality is often introduced in simpler precursors.

While derivatization of this compound itself is not a direct route to chiral building blocks, it is conceivable that its functionalized derivatives could be used in subsequent stereoselective transformations. For example, the primary amine formed from the reduction of the nitrile could act as a directing group in a catalyzed asymmetric reaction that modifies another part of the molecule, such as the butyl chain or one of the phenyl rings. However, such multi-step synthetic sequences fall outside the scope of direct analytical derivatization. Accessing chiral building blocks from this specific achiral precursor via a single stereoselective derivatization step is not a documented or straightforward strategy.

Research Applications and Emerging Roles of 2,2 Diphenylhexanenitrile in Chemical Science

Environmental Monitoring and Analytical Chemistry

Environmental monitoring relies on the detection and quantification of specific chemical markers to track pollution sources and understand environmental processes. gbif.orgrssl.com The development of robust analytical methods is crucial for identifying these markers in complex environmental samples like water, soil, and air. csic.esmdpi.com

Researchers have identified several compounds that serve as effective tracers for the combustion of different types of waste. For instance, terphenyls are considered potential tracers for burning plastic waste like PET and PS, while styrene (B11656) trimer is a marker for the combustion of polystyrene. d-nb.infocopernicus.org Although 2,2-Diphenylhexanenitrile possesses a stable aromatic structure, a feature common to many combustion tracers, current scientific literature has not prominently identified it as a specific tracer for waste combustion or other anthropogenic emissions. The focus has remained on other molecules that are more abundantly and uniquely produced from specific combustion sources.

Table 1: Examples of Known Chemical Tracers for Waste Combustion

Tracer Compound Associated Waste Combustion Source
Terphenyls Plastic waste (PET, PS, ABS) d-nb.info
1,3,5-Triphenylbenzene Polymers with aromatic rings d-nb.infocopernicus.org
Styrene Trimer (SSS) Polystyrene (PS) and styrene-containing copolymers d-nb.infocopernicus.org
Melamine Low-density fibreboard (LDF) containing melamine-formaldehyde resin copernicus.org

This table illustrates compounds currently investigated as tracers; this compound is not cited in the search results for this application.

The detection of trace-level chemical compounds in complex matrices such as industrial effluent, soil, or biological tissues requires sophisticated analytical methodologies. mdpi.comitrcweb.org Techniques like mass spectrometry (MS) combined with chromatography (GC-MS or LC-MS) are essential for their sensitivity and selectivity. mdpi.com The development of these methods often involves creating standardized procedures for sample preparation, extraction, and analysis to ensure accuracy and reproducibility. osha.govepa.gov

For any compound to be effectively monitored, analytical standards and validated methods are necessary. While this compound is available commercially for research purposes, the literature available from the search does not detail specific, widely adopted analytical methodologies for its routine detection in complex environmental matrices. sigmaaldrich.com The development of such a method would be a prerequisite for its use in any environmental monitoring program. This would involve establishing protocols for its extraction from various media and defining instrumental parameters for its unambiguous identification and quantification, potentially using techniques like tandem mass spectrometry (MS/MS) to distinguish it from interfering compounds in the sample. mdpi.comitrcweb.org

Applications in Advanced Materials Science and Engineering

Materials science focuses on the design and discovery of new materials, particularly those with novel properties. umu.seidu.ac.id This includes the synthesis of polymers, the creation of functional materials, and the development of innovative scaffolds for various technological applications. aimspress.commit.edu

Polymers are large macromolecules built from smaller repeating units called monomers. msu.edu The properties of a polymer are defined by the structure of its monomer precursor. mdpi.com A prepolymer is an intermediate state where monomers have been partially reacted, ready for final polymerization. wikipedia.org Nitrile-containing compounds can be valuable in polymer chemistry, as the nitrile group can be transformed into other functional groups or influence the polymer's electronic and physical properties.

While the structure of this compound suggests it could potentially act as a monomer or a building block for functional polymers, the surveyed literature does not indicate that it is a widely used precursor in materials science. msu.edumdpi.com Its synthesis and incorporation into a polymer chain could yield materials with high thermal stability and specific refractive properties due to the bulky diphenyl groups. However, dedicated research exploring these specific applications of this compound is not prominent in the available search results.

In materials engineering, a scaffold refers to a structural framework, often porous, that can be used to build more complex materials or to guide the growth of biological tissues. nih.govnih.gov The design of these scaffolds requires materials with specific mechanical and chemical properties. nih.govmdpi.com

The concept of using specific molecular building blocks to create larger, functional architectures is central to materials innovation. idu.ac.idmdpi.com While complex molecular structures can serve as nodes or struts in metal-organic frameworks or other advanced scaffolds, there is no evidence in the provided search results that this compound is currently being used for the design of novel material scaffolds.

Contribution to Modern Organic Synthesis

Modern organic synthesis involves the construction of complex molecules from simpler ones through a series of chemical reactions. ugent.benih.gov Nitriles are versatile functional groups in this context, as they can be converted into amines, carboxylic acids, and other groups, often as a method to increase the carbon chain length of a molecule. chemistryguru.com.sg

This compound serves as a useful intermediate and a subject of study in organic synthesis. Research has been conducted on its synthesis and its use in catalytic reactions. For example, a synthetic route to a related compound, 5-Oxo-2,2-diphenylhexanenitrile, has been described starting from diphenylacetonitrile (B117805) and tert-butanol. liverpool.ac.uk Furthermore, derivatives of this compound are cited in patent literature as intermediates in the synthesis of more complex, pharmacologically active molecules, such as carboxamide derivatives that act as muscarinic receptor antagonists. google.comnewdrugapprovals.org

Mechanistic studies involving iridium catalysts have explored the cleavage and formation of C-C bonds in dinitriles, with this compound and related structures being relevant to understanding these fundamental transformations. liverpool.ac.uk These studies are crucial for developing new catalytic methods for creating C-C bonds, which is a cornerstone of synthetic chemistry. liverpool.ac.ukorganic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of 5-Oxo-2,2-diphenylhexanenitrile (A Precursor to this compound Derivatives)

Reactant 1 Reactant 2 Solvent Catalyst/Reagent Product

This table is based on a literature procedure for a closely related precursor compound mentioned in the search results.

Synthetic Building Blocks for Complex Molecular Architectures

This compound serves as a versatile precursor and building block in organic synthesis, particularly for creating molecules with sterically demanding quaternary carbon centers. core.ac.uk The presence of the diphenylacetonitrile motif provides a stable scaffold that can be elaborated into more complex structures. Researchers have utilized this compound in methodologies aimed at constructing challenging molecular architectures.

One significant application is its use as a starting point for the synthesis of complex pharmaceutical intermediates. For instance, derivatives of this compound are key intermediates in the preparation of potent muscarinic receptor antagonists. google.comnewdrugapprovals.org The nitrile group can be hydrolyzed to a carboxamide, a common functional group in biologically active molecules. google.com Furthermore, the aliphatic chain offers a site for functionalization, allowing for the introduction of various pharmacophores. For example, specific synthetic routes lead to the creation of 5-methyl-2,2-diphenylhexanenitrile derivatives bearing complex cyclic amine moieties, which are crucial for biological activity. google.comnewdrugapprovals.org

The synthesis of 6,6-diphenylhexanenitrile (an isomer of this compound) has been achieved through a photocatalytic reaction involving cyclobutanone (B123998) oxime and 1,1-diphenylethylene (B42955), showcasing a modern approach to assembling this structural core. researchgate.net

Development of Novel Reaction Methodologies and Catalytic Systems

The reactivity of this compound and related structures has made them valuable substrates for developing and understanding new chemical transformations. Research in this area includes the study of iridium-catalyzed selective, reductive cleavage of unstrained carbon-carbon single bonds in dinitriles, where the principles can be extended to related nitrile compounds. liverpool.ac.uk Such studies provide deep mechanistic insights, suggesting that these transformations can occur via C-H activation followed by a retro-Michael type reaction. liverpool.ac.uk

Furthermore, this compound has been employed in the development of nickel-catalyzed reactions designed to form tertiary and quaternary carbon centers, which are of great importance in synthetic chemistry. core.ac.uk These catalytic systems are continuously being refined for efficiency and broader applicability. core.ac.uk The use of photocatalysis to synthesize related structures, such as the reaction between cyclobutanone oxime and 1,1-diphenylethylene to form 6,6-diphenylhexanenitrile, represents an innovative synthetic strategy initiated by iminyl radicals. researchgate.net This method provides a sustainable and efficient way to access complex nitrile frameworks. researchgate.net

Exploratory Biological and Medicinal Chemistry Research

While not a therapeutic agent itself, this compound is a foundational structure for compounds explored in medicinal chemistry.

Investigation of Derivatives as Muscarinic Receptor Antagonists

A significant area of research involves the synthesis and evaluation of this compound derivatives as muscarinic receptor antagonists. google.com Muscarinic receptors, such as M2 and M3, are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. google.comnih.gov Antagonists of these receptors are used to treat various conditions, including chronic obstructive pulmonary disease (COPD), asthma, and overactive bladder. google.comnewdrugapprovals.orgwikipedia.org

Patented research has identified a series of compounds derived from this compound that act as muscarinic receptor antagonists. google.com These derivatives are typically synthesized by modifying the terminal end of the hexane (B92381) chain, often incorporating azetidinyl or pyrrolidinyl groups with further substitutions. google.comnewdrugapprovals.org For example, compounds like 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanenitrile are precursors to active carboxamide drugs. newdrugapprovals.org The nitrile group in these precursors is subsequently converted to an amide to yield the final active molecule. google.comnewdrugapprovals.org

Below is a table of representative this compound derivatives identified as potential muscarinic receptor antagonists.

Derivative NameApplication/TargetCitation
5-Methyl-5-[(3S)-3-phenoxypyrrolidin-1-yl]-2,2-diphenylhexanenitrileMuscarinic Receptor Antagonist google.com
5-[(3S)-3-(3-Methoxyphenoxy)pyrrolidin-1-yl]-5-methyl-2,2-diphenylhexanenitrileMuscarinic Receptor Antagonist google.com
5-[3-(4-Methoxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanenitrileMuscarinic Receptor Antagonist google.com
5-Methyl-5-(4-phenoxypiperidin-1-yl)-2,2-diphenylhexanenitrileMuscarinic Receptor Antagonist google.com

In Silico Studies of Molecular Interactions in Biological Systems

In silico studies, which encompass computational techniques like molecular docking and molecular dynamics (MD) simulations, are crucial tools in modern drug discovery. nih.govmdpi.com These methods allow researchers to predict and analyze how a molecule binds to a biological target, such as a receptor or enzyme, at the atomic level. mdpi.comb-cdn.net This provides insights into the stability and nature of the ligand-receptor interaction, guiding the design of more potent and selective drugs. nih.gov

For the derivatives of this compound investigated as muscarinic receptor antagonists, in silico studies would be a key step in their development. b-cdn.net Molecular docking could be used to predict the binding pose of these derivatives within the active site of M2 or M3 muscarinic receptors. mdpi.com Following docking, MD simulations could assess the stability of the predicted binding pose over time, providing a more dynamic picture of the molecular interactions. nih.gov Such computational analyses help rationalize the observed structure-activity relationships and guide the synthesis of new derivatives with improved pharmacological profiles.

Advances in Catalysis and Reaction Design

The study of this compound intersects with advancements in catalysis, particularly in the realm of homogeneous and heterogeneous systems.

Homogeneous and Heterogeneous Catalysis Investigations

Catalysis is broadly divided into two main types: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. savemyexams.comrsc.orgchemistrystudent.com Homogeneous catalysts are often molecularly defined complexes known for high activity and selectivity, while heterogeneous catalysts are typically solid materials valued for their stability and ease of separation. rsc.orgresearchgate.net

Research involving this compound and related structures has primarily focused on homogeneous catalysis. For instance, the mechanistic studies of carbon-carbon bond cleavage and formation have utilized homogeneous iridium catalysts. liverpool.ac.uk These iridium complexes, dissolved in the reaction solvent with the nitrile substrate, facilitate the transformation, allowing for detailed mechanistic investigation through techniques like NMR spectroscopy. liverpool.ac.uk Similarly, the development of nickel-catalyzed reactions for creating quaternary carbon centers from precursors like this compound involves soluble nickel complexes as the active catalysts. core.ac.uknih.gov These investigations contribute to the broader understanding of organometallic catalysis and enable the design of more sophisticated and efficient synthetic methods. nih.gov

Based on the available scientific literature, there is no information on the use of This compound in ligand design and optimization for specific chemical transformations. Research primarily focuses on the synthesis and utilization of structurally related compounds, such as 2,2-diphenylacetonitrile and its derivatives, as precursors in the synthesis of other molecules.

A comprehensive search of chemical databases and scientific journals did not yield any studies where this compound itself is employed as a ligand for catalytic processes. The field of ligand design often utilizes molecules with specific functional groups capable of coordinating to metal centers, such as phosphines, amines, or N-heterocyclic carbenes, to facilitate and control catalytic reactions. The structure of this compound does not feature the typical coordinating moieties that would make it a primary candidate for ligand development in its own right.

Research in the broader area of diphenylacetonitrile derivatives has led to the development of important chemical intermediates. For instance, the alkylation of diphenylacetonitrile is a key step in the synthesis of 2,2-diphenyl-4-dimethylaminovaleronitrile, a precursor to methadone. google.comerowid.orgscribd.com The optimization of this reaction often involves the use of specific solvents and phase-transfer catalysts to improve the yield of the desired product. google.comgoogle.com

While the exploration of novel molecular scaffolds is a continuous effort in catalysis, current research has not extended to the application of this compound as a ligand. Therefore, a detailed discussion, including research findings and data tables on its role in ligand design and optimization for specific transformations, cannot be provided.

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of stereochemically pure molecules is of paramount importance in modern chemistry, particularly for applications in pharmaceuticals and materials science. Currently, dedicated studies on the enantioselective and diastereoselective synthesis of 2,2-Diphenylhexanenitrile are not prominently featured in the scientific literature. Future research in this area could be highly impactful.

Key Research Objectives:

Asymmetric Catalysis: The development of novel chiral catalysts, whether metal-based or organocatalytic, could enable the direct enantioselective synthesis of this compound. This would involve the asymmetric addition of a butyl group to a diphenylacetonitrile (B117805) precursor or a related strategy.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the diphenylacetonitrile moiety or the hexane (B92381) fragment could facilitate diastereoselective reactions, with subsequent removal of the auxiliary to yield the desired enantiomer.

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The exploration of enzymes such as nitrilases or nitrile hydratases that can act stereoselectively on precursors to this compound could provide a sustainable route to enantiopure forms of the molecule.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh catalytic efficiency, potential for high enantioselectivity.Catalyst design and optimization, substrate scope limitations.
Chiral AuxiliariesWell-established methodology, predictable stereochemical outcomes.Stoichiometric use of chiral material, additional synthetic steps for attachment and removal.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity, operational stability.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of the nitrile group and the quaternary carbon center in this compound presents a fertile ground for discovering new chemical transformations. While the general reactivity of nitriles is well-documented, specific studies on this particular molecule are lacking.

Potential Areas of Investigation:

Functionalization of the Quaternary Center: Investigating methods to functionalize the sterically hindered quaternary carbon atom could lead to the synthesis of novel and complex molecular architectures.

Transformations of the Nitrile Group: Beyond simple hydrolysis or reduction, exploring cycloaddition reactions, transition-metal catalyzed transformations, and other novel reactions of the nitrile group could yield a diverse range of derivatives.

Photocatalysis and Electrochemistry: The application of modern synthetic techniques such as photocatalysis and electrochemistry could unlock new reaction pathways that are not accessible through traditional thermal methods.

Integration of Machine Learning and AI in Computational Chemistry for Predictive Design

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics.

Future Applications for this compound:

Property Prediction: ML models could be trained to predict various physicochemical and biological properties of this compound and its derivatives, such as solubility, toxicity, and potential bioactivity.

Reaction Optimization: AI algorithms could be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and selectivity.

De Novo Design: By learning from existing chemical data, generative models could design novel derivatives of this compound with tailored properties for specific applications.

Expanding Applications in Emerging Fields (e.g., Optoelectronics, Sustainable Technologies)

While the current applications of this compound are not extensively documented, its structural features suggest potential uses in several high-technology fields.

Potential Application Areas:

Optoelectronics: The diphenyl moiety is a common feature in organic light-emitting diode (OLED) materials and other organic electronic components. Investigating the photophysical properties of this compound and its derivatives could reveal their potential in this area.

Sustainable Technologies: Nitrile-containing compounds can be used as building blocks for polymers and other materials. Exploring the use of this compound in the development of biodegradable polymers or as a component in sustainable chemical processes is a promising avenue.

Interdisciplinary Collaborations for Translational Research

To fully realize the potential of this compound, collaborations between chemists, biologists, materials scientists, and computational scientists will be crucial. Such interdisciplinary efforts can bridge the gap between fundamental research and real-world applications.

Examples of Collaborative Research:

Medicinal Chemistry: Collaboration with biologists could explore the potential biological activity of this compound derivatives, for example, as enzyme inhibitors or receptor modulators.

Materials Science: Working with materials scientists could lead to the development of new materials with unique optical, electronic, or mechanical properties based on the this compound scaffold.

Q & A

Q. What ethical considerations are critical when designing studies involving this compound?

  • Methodological Answer : Ensure compliance with chemical safety regulations (e.g., REACH, OSHA). Disclose potential hazards in protocols and obtain institutional review board (IRB) approval for biological assays. Maintain data integrity by avoiding selective reporting and publishing negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.